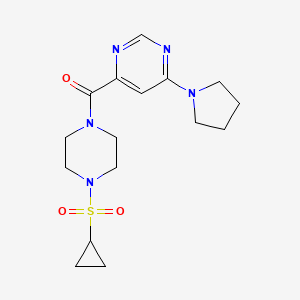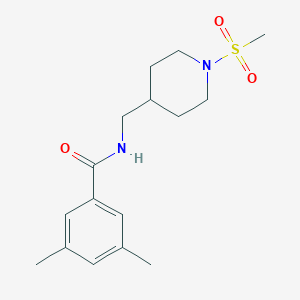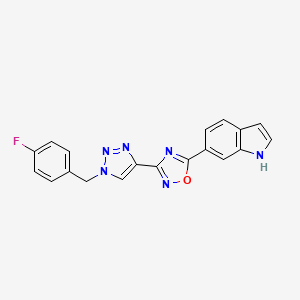
N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide involves several steps, including reductive amination, amide hydrolysis, and N-alkylation processes. For example, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through these steps has been documented, indicating the complexity and the meticulous approach required in synthesizing such compounds (Yang Fang-wei, 2013).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as those incorporating fluorobenzyl and piperazine structures, relies heavily on spectroscopic methods like 1H NMR, 19F NMR, and ESI-MS. These techniques confirm the structures of intermediates and target compounds, providing a deep insight into the molecular configuration and the spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
The chemical reactions involving this compound and its derivatives can be quite specific, involving targeted substitutions and modifications to alter the compound's properties for desired applications. For instance, electrophilic fluorination has been used to synthesize compounds for imaging dopamine D4 receptors, indicating the tailored chemical reactions essential for developing functional materials and pharmaceutical agents (O. Eskola et al., 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. For example, single crystal XRD data can provide valuable information on the crystalline structure, which is essential for understanding the compound's stability and reactivity.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and biological activity, are fundamental aspects of research on this compound. Studies have shown that derivatives of this compound exhibit varying degrees of biological activity, including interactions with dopamine receptors and potential applications in imaging studies of the brain (O. Eskola et al., 2002).
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
A study by V. U. Jeankumar et al. (2013) described the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Among the compounds tested, one that shared a structural similarity with N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide showed promising activity against various tests, including an in vitro Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay, highlighting its potential as a therapeutic agent against tuberculosis.
Met Kinase Inhibition for Cancer Therapy
G. M. Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors Schroeder et al.. These compounds, including analogues structurally related to this compound, demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, supporting their potential use in cancer therapy.
Inotropic Activity for Heart Conditions
Research on 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides by Ji-Yong Liu et al. (2009) found that some derivatives exhibited positive inotropic activity, suggesting potential for treating heart conditions Liu et al.. These findings indicate the versatility of compounds structurally related to this compound in therapeutic development.
Neuroreceptor Imaging
The development of radiotracers for PET imaging of serotonin 1A receptors in the brain, as studied by J. Choi et al. (2015), offers insights into the serotonergic neurotransmission and its role in various neurological conditions Choi et al.. This research highlights the utility of structurally similar compounds in understanding and potentially treating neurological disorders.
Alzheimer's Disease Research
V. Kepe et al. (2006) utilized a selective serotonin 1A molecular imaging probe in conjunction with PET for quantifying receptor densities in the brains of Alzheimer's disease patients Kepe et al.. The study demonstrated decreased receptor densities in patients, correlating with the severity of clinical symptoms, thus providing valuable insights into the pathophysiology of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-pyridazin-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-7-5-13(6-8-14)11-19-17(23)22-10-2-3-15(12-22)24-16-4-1-9-20-21-16/h1,4-9,15H,2-3,10-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZXSDJQFBJSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B2497746.png)
![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)
![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)




![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)
![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)